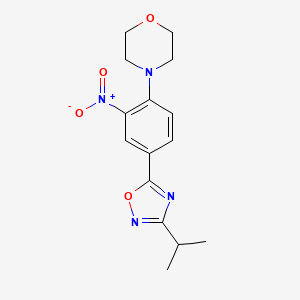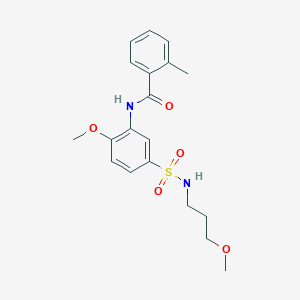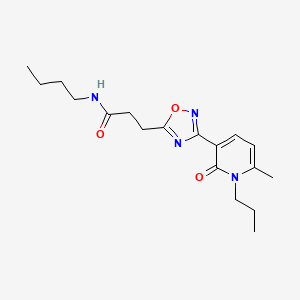
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and pain management.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the modulation of various biochemical pathways. In cancer treatment, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In pain management, this compound modulates the activity of ion channels involved in pain perception, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models, this compound has been shown to inhibit tumor growth and metastasis. In pain management, this compound has been shown to have analgesic effects and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and selectivity for cancer cells and pain receptors. However, the limitations of using this compound include its low solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel analogs with improved solubility and potency.
3. Investigation of the potential application of this compound in other diseases, such as inflammation and neurodegenerative disorders.
4. Investigation of the potential synergy of this compound with other drugs in cancer treatment and pain management.
5. Investigation of the potential side effects and toxicity of this compound in long-term use.
Conclusion:
This compound is a promising compound that has shown potential in scientific research for its application in cancer treatment and pain management. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound may lead to the development of novel drugs for the treatment of cancer and pain.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process. The first step involves the synthesis of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, which is then reacted with 2-chlorobenzoyl chloride to obtain the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied in scientific research for its potential application in cancer treatment and pain management. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, this compound has been shown to have analgesic effects by modulating the activity of ion channels involved in pain perception.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)12-8-4-6-10-14(12)19-16(22)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSBGMZSFOCAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)








![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
